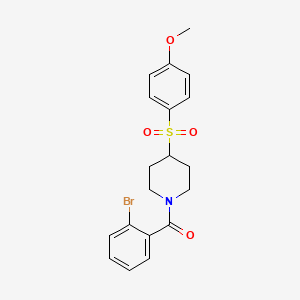

1-(2-bromobenzoyl)-4-(4-methoxybenzenesulfonyl)piperidine

Description

Properties

IUPAC Name |

(2-bromophenyl)-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO4S/c1-25-14-6-8-15(9-7-14)26(23,24)16-10-12-21(13-11-16)19(22)17-4-2-3-5-18(17)20/h2-9,16H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQPFCYUUWKVIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-bromobenzoyl)-4-(4-methoxybenzenesulfonyl)piperidine typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include:

Bromination: Introduction of a bromine atom into the benzoyl group.

Sulfonylation: Addition of a methoxybenzenesulfonyl group to the piperidine ring.

Coupling Reactions: Combining the bromobenzoyl and methoxybenzenesulfonyl intermediates under specific reaction conditions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(2-bromobenzoyl)-4-(4-methoxybenzenesulfonyl)piperidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove oxygen-containing groups.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into simpler molecules.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-bromobenzoyl)-4-(4-methoxybenzenesulfonyl)piperidine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-bromobenzoyl)-4-(4-methoxybenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Substituent Position and Electronic Effects

1-(4-Bromobenzoyl)-4-Methylpiperidine (CAS 329713-82-8)

- Structure : 4-Bromobenzoyl (para-bromo) and 4-methylpiperidine.

- Key Differences : The para-bromo substitution reduces steric hindrance compared to the ortho-bromo in the target compound. The methyl group at the 4-position instead of a sulfonyl group decreases polarity, likely reducing aqueous solubility.

- Biological Relevance : Methyl groups often enhance metabolic stability but may lower receptor affinity due to reduced hydrogen bonding capacity .

1-((3-Bromo-4-Methoxyphenyl)Sulfonyl)-4-Methylpiperidine (CAS 443668-51-7)

- Structure : Sulfonyl group attached to a 3-bromo-4-methoxyphenyl ring.

- Key Differences : The bromine at the 3-position (meta) alters electronic distribution compared to the target compound’s 2-bromo (ortho) placement. This may affect π-stacking interactions in biological targets. The 4-methylpiperidine substituent also impacts lipophilicity .

1-(p-Bromophenylsulfonyl)Piperidine

- Structure : Para-bromo substitution on the sulfonyl phenyl ring.

- Key Differences: Lacks the methoxy group and benzoyl moiety. Reported biological activity (e.g., receptor binding) is lower compared to derivatives with dual substituents .

1-(5-Bromo-2-Ethoxy-4-Methylphenyl)SulfonylPiperidine

- Structure : Ethoxy and methyl groups on the sulfonyl phenyl ring.

- The 5-bromo substitution may hinder binding to flat receptor sites compared to ortho/para positions .

Sigma-1 Receptor Ligands (e.g., [¹²⁵I]PAB)

- Structure: Piperidinylaminoethyl-4-iodobenzamide.

- Key Differences : While lacking sulfonyl groups, the benzamide and piperidine moieties are critical for sigma-1 receptor binding. The target compound’s sulfonyl group may mimic this interaction but with altered affinity due to electronic effects .

Metabolic Stability

Tabulated Comparison of Key Analogs

Biological Activity

1-(2-bromobenzoyl)-4-(4-methoxybenzenesulfonyl)piperidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a bromobenzoyl group and a methoxybenzenesulfonyl moiety. Its structural complexity allows for diverse interactions with biological targets. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CHBrNOS |

| Molecular Weight | 396.36 g/mol |

| Solubility | Soluble in DMSO, ethanol |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

- Case Study : In vitro tests showed that the compound inhibited cell proliferation by up to 70% in MCF-7 breast cancer cells at a concentration of 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating apoptosis.

Antimicrobial Activity

The compound also displays antimicrobial properties against several bacterial strains. Its effectiveness varies depending on the type of bacteria.

- Table of Antimicrobial Activity :

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell metabolism.

- Receptor Modulation : The compound may modulate receptor activity, affecting pathways related to cell growth and survival.

Research Findings

Recent studies have focused on elucidating the detailed mechanisms through which this compound exerts its biological effects. For instance:

- Study Reference : A comparative analysis published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds, highlighting how substitutions on the piperidine ring influence biological efficacy .

- Findings : The introduction of electron-withdrawing groups enhances anticancer activity, while bulky substituents may hinder cellular uptake.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.